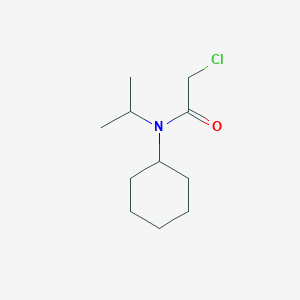

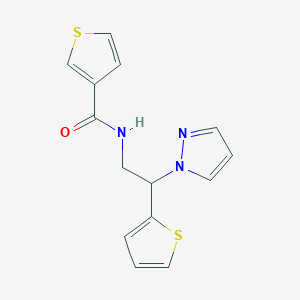

![molecular formula C26H23NO3 B2577852 3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-28-1](/img/structure/B2577852.png)

3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

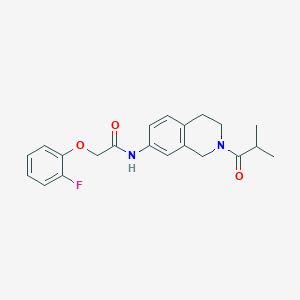

The molecule “3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the carbon-hydrogen groups in the ring structure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinolinone ring, the introduction of the dimethylbenzoyl and methoxyphenylmethyl groups, and various protection and deprotection steps. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a quinolinone ring, a dimethylbenzoyl group, and a methoxyphenylmethyl group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

As a quinolinone derivative, this compound might undergo reactions similar to other quinolinones, such as nucleophilic addition at the carbonyl group, or electrophilic aromatic substitution on the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinolinones are typically crystalline solids at room temperature, and they may exhibit fluorescence .Scientific Research Applications

Synthesis and Antibacterial Activity

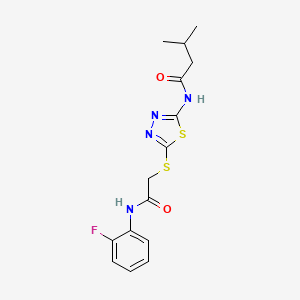

The synthesis of heterocyclic compounds, including quinolin-4-ones, has shown significant antibacterial activity against various strains of microorganisms, such as Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeruginosa, and Candida albicans. These findings underscore the potential of such compounds in contributing to the development of new antibacterial drugs (Osarodion Peter Osarumwense, 2022).

Thermo-physical Characterization

Research on the thermo-physical characterization of derivatives, such as 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide, has been conducted. This research provides insights into how structural modifications affect various thermodynamic parameters, indicating the importance of such compounds in material science and chemical engineering applications (D. R. Godhani et al., 2013).

Novel Synthesis Approaches

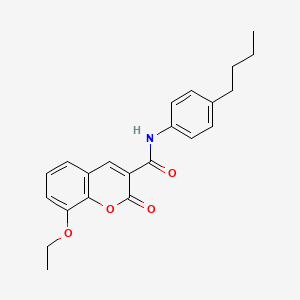

A novel and eco-friendly synthesis protocol for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed. This approach uses water as an environmentally friendly solvent and does not require metal catalysts, highlighting the compound's potential for sustainable chemistry practices (Maruti B. Yadav, S. S. Vagh, Y. Jeong, 2020).

Antioxidant Studies

Quinazolin derivatives have been synthesized and characterized for their antioxidant potential. Studies reveal that some of these compounds exhibit excellent scavenging capacity against radicals, suggesting their usefulness in developing antioxidant therapies (Khalida F. Al-azawi, 2016).

Anticancer Activity

Isoquinolinequinone–amino acid derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cells. These compounds have shown moderate to high cytotoxic activity, indicating their potential as promising compounds for cancer therapy (J. Valderrama et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3,4-dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-17-12-13-19(14-18(17)2)25(28)22-16-27(15-20-8-4-7-11-24(20)30-3)23-10-6-5-9-21(23)26(22)29/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDAFXGKJCXJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)

![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)